

Introduction: The Versatility of a Key Building Block

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	<i>[4-(1-Methoxyethyl)phenyl]boronic acid</i>
CAS No.:	945723-15-9
Cat. No.:	B1521717

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4-Methoxyphenylboronic acid, also known as p-anisylboronic acid, is a stable, versatile, and indispensable reagent in modern organic chemistry.[1][2] As an organoborane, its structure features a carbon-boron bond, which is central to its utility.[3] Structurally, it is a derivative of boric acid where one hydroxyl group is replaced by a 4-methoxyphenyl group.[3] The sp²-hybridized boron atom possesses a vacant p-orbital, rendering it a mild Lewis acid and enabling its characteristic reactivity.[3][4]

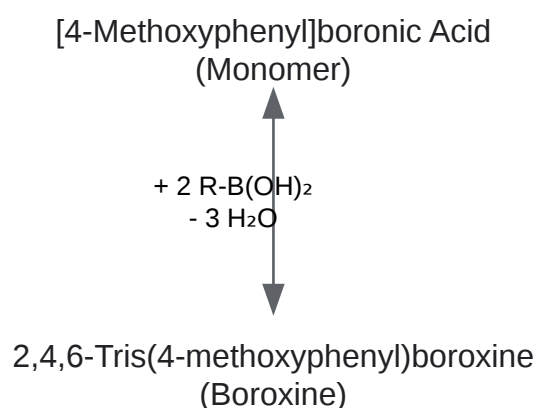
Primarily, it serves as a cornerstone nucleophile in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[2][5][6] This reaction's tolerance for a wide array of functional groups, coupled with the generally low toxicity and high stability of boronic acids, has cemented its role in the synthesis of complex molecules.[2][7] Consequently, 4-methoxyphenylboronic acid is a critical intermediate in the production of pharmaceuticals, agrochemicals, and advanced organic electronic materials.[1][8] This guide provides an in-depth exploration of its properties, synthesis, and practical application for professionals in research and development.

Core Structure and Physicochemical Properties

The utility of 4-methoxyphenylboronic acid is intrinsically linked to its chemical structure and physical properties. The presence of the electron-donating methoxy group on the phenyl ring influences its reactivity in cross-coupling reactions.

Molecular Structure and Forms

Boronic acids have a propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.^{[4][9]} This is a reversible equilibrium, and commercial samples of 4-methoxyphenylboronic acid often contain varying amounts of the corresponding boroxine. For most applications, particularly Suzuki-Miyaura coupling, the presence of the boroxine is not detrimental, as it readily hydrolyzes back to the monomeric boronic acid under the basic aqueous reaction conditions.



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Caption: Equilibrium between boronic acid and its boroxine anhydride.

Physicochemical Data

Quantitative data for 4-methoxyphenylboronic acid is summarized below for quick reference.

Property	Value	Source(s)
CAS Number	5720-07-0	[10]
Molecular Formula	C ₇ H ₉ BO ₃	[10][11][12]
Molecular Weight	151.96 g/mol	[10][11]
Appearance	White to light beige crystalline powder	[1][13]
Melting Point	204-206 °C (lit.)	[13]
IUPAC Name	(4-methoxyphenyl)boronic acid	[10]
SMILES	<chem>B(C1=CC=C(C=C1)OC)(O)O</chem>	[10][11]
Storage	Keep in a dry, cool, well-ventilated place (+4°C recommended)	[11][13][14]

Synthesis and Purification

The most common and scalable synthesis of 4-methoxyphenylboronic acid involves the formation of a Grignard reagent followed by reaction with a boron electrophile.[15][16]

Synthetic Workflow Diagram

Caption: Standard laboratory synthesis workflow for 4-methoxyphenylboronic acid.

Step-by-Step Synthesis Protocol

This protocol is adapted from established literature procedures.[15]

- **Grignard Reagent Formation:** To a flame-dried, three-neck flask under a nitrogen atmosphere, add magnesium turnings (1.1 eq). Add a solution of 4-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Once initiated, add the remaining solution and reflux until the magnesium is consumed.
- **Borylation:** Cool a separate flame-dried flask containing a solution of tri-isopropyl borate (2.0 eq) in anhydrous THF to -78 °C (dry ice/acetone bath).

- Reaction: Add the prepared Grignard reagent from Step 1 to the cooled borate solution dropwise via cannula, maintaining the temperature below $-70\text{ }^{\circ}\text{C}$.
- Quench and Hydrolysis: After the addition is complete, allow the mixture to slowly warm to room temperature overnight with continuous stirring.[15] Add 10% aqueous hydrochloric acid and stir vigorously for 1 hour to hydrolyze the boronate ester.[15]
- Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate (MgSO_4).[15]
- Purification: Filter the drying agent and remove the solvent under reduced pressure to yield the crude product as a solid. Recrystallize the solid from hot water to afford pure 4-methoxyphenylboronic acid as colorless crystals.[15]

Purification Insights: An Alternative Method

While recrystallization is common, impurities such as borinic acids can be difficult to remove. An advanced technique involves selective purification via salt formation.[17]

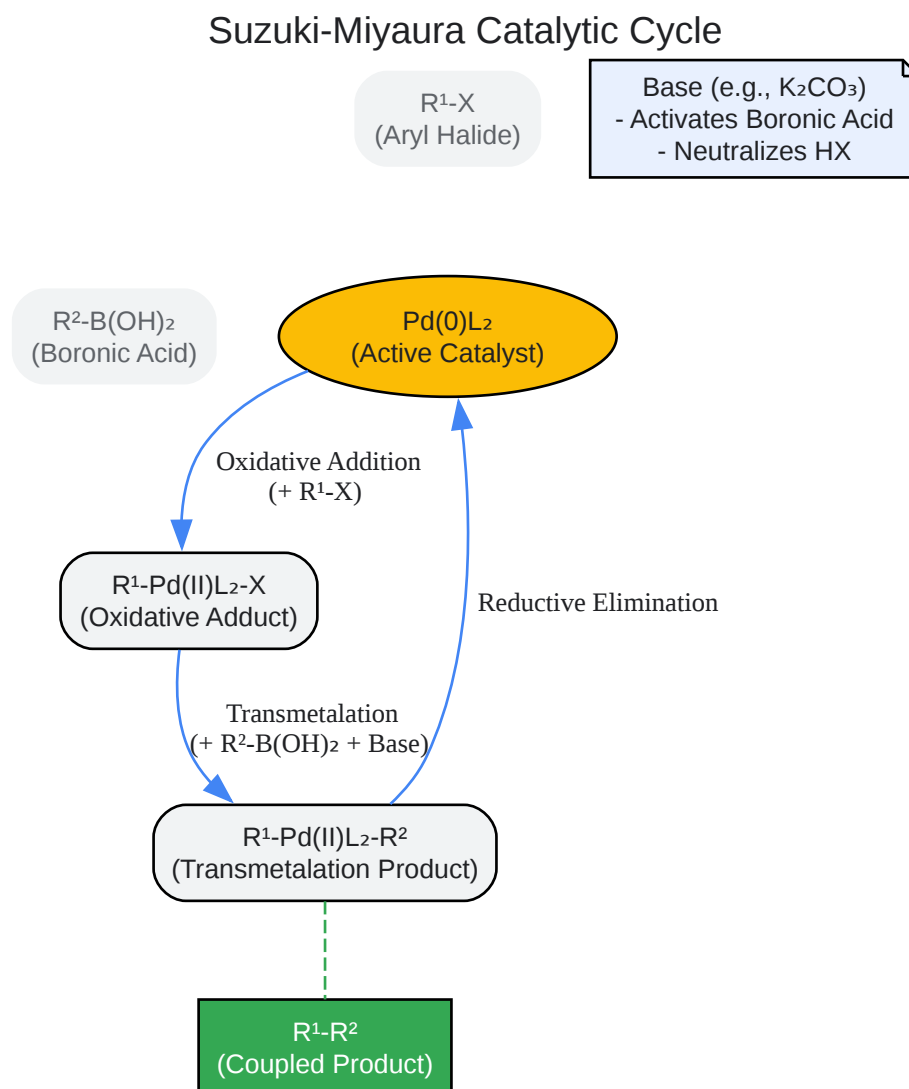
- Treat the crude boronic acid in a solvent like diethyl ether with a base (e.g., aqueous sodium hydroxide).
- The boronic acid forms a water-soluble salt, while non-acidic organic impurities remain in the ether layer.
- Separate the aqueous layer and wash with fresh ether to remove residual impurities.
- Acidify the clean aqueous layer to re-precipitate the pure boronic acid, which can then be isolated by filtration.[17]

Core Application: The Suzuki-Miyaura Cross-Coupling

The premier application for 4-methoxyphenylboronic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms a C-C bond between the 4-methoxyphenyl group and an organic halide or triflate.[5][18][19]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.^{[5][6][19]}



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Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Self-Validating System: Rationale for Choices

- Reagent Stoichiometry: A slight excess (1.1-1.5 eq) of the boronic acid is used to drive the reaction to completion and compensate for any potential homocoupling or degradation.

- **Base Selection:** An inorganic base like K_2CO_3 , Cs_2CO_3 , or K_3PO_4 is crucial. [6] It activates the boronic acid and neutralizes the acid generated during the cycle. The choice of base can significantly impact reaction rate and yield.
- **Solvent System:** A two-phase system (e.g., Toluene/Water, Dioxane/Water) is common. [18] [20] The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the base and facilitates the formation of the active boronate species.
- **Inert Atmosphere:** Palladium(0) catalysts are sensitive to atmospheric oxygen, which can oxidize them to an inactive state. Degassing the solvent and maintaining the reaction under an inert atmosphere (Nitrogen or Argon) is critical for catalyst longevity and reaction success. [18]* **Catalyst Choice:** $Pd(PPh_3)_4$ (tetrakis) is a classic, reliable choice. More advanced catalysts (e.g., those with Buchwald ligands, or $Pd(dppf)Cl_2$) may be required for less reactive substrates (e.g., aryl chlorides) or to run the reaction at lower temperatures. [18]

Quality Control and Characterization

Verifying the identity and purity of 4-methoxyphenylboronic acid is essential for reproducible results.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural confirmation.

Nucleus	Typical Chemical Shift (δ) ppm	Multiplicity	Assignment
^1H NMR	~7.7-7.8	d	2H, Ar-H ortho to $\text{B}(\text{OH})_2$
~6.9	d	2H, Ar-H meta to $\text{B}(\text{OH})_2$	
~3.8	s	3H, $-\text{OCH}_3$	
~8.0-8.2	br s	2H, $-\text{B}(\text{OH})_2$	
^{13}C NMR	~162	s	Ar-C- OCH_3
~137	s	Ar-C ortho to $\text{B}(\text{OH})_2$	
~128 (approx)	s	Ar-C- $\text{B}(\text{OH})_2$ (often not observed)	
~113	s	Ar-C meta to $\text{B}(\text{OH})_2$	
~55	s	$-\text{OCH}_3$	

Note: NMR shifts are approximate and can vary based on solvent and concentration. The boronic acid protons ($-\text{B}(\text{OH})_2$) are broad and may exchange with water. [10][21]

Common Impurities and Analysis

- Boroxine: As discussed, this is the trimeric anhydride. Its presence is often acceptable.
- Protodeboronation Product (Anisole): The C-B bond can be cleaved under certain conditions (e.g., prolonged heating in some solvents), replacing the boronic acid group with a hydrogen atom. [4]* Starting Materials: Residual 4-bromoanisole from the synthesis.
- Analytical Techniques: Purity is typically assessed by HPLC-UV or qNMR (quantitative NMR). The facile hydrolysis of boronic esters and acids can pose analytical challenges, sometimes requiring specialized methods like ion-pairing chromatography with basic mobile phases to achieve good separation and peak shape. [22]

Safety, Handling, and Storage

Proper handling is crucial for ensuring laboratory safety and maintaining the integrity of the reagent.

- Hazard Identification: 4-Methoxyphenylboronic acid is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335). [10][13][23]*
Personal Protective Equipment (PPE): Always handle with appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat. [14][23]*
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. [23][24] Avoid generating dust. Wash hands thoroughly after handling. [14]*
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [14]
[25] Refrigeration is often recommended to minimize degradation over time. [13] Protect from moisture to prevent hydrolysis and clumping.

Conclusion

4-Methoxyphenylboronic acid is a powerful and versatile building block in synthetic chemistry. Its stability, predictable reactivity, and central role in the Suzuki-Miyaura coupling make it an invaluable tool for drug development professionals and researchers. A thorough understanding of its properties, synthesis, and the mechanistic nuances of its application is key to leveraging its full potential in the creation of novel and complex molecular architectures. By following validated protocols and adhering to strict quality control and safety measures, scientists can reliably employ this reagent to accelerate discovery and innovation.

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- To cite this document: BenchChem. [Introduction: The Versatility of a Key Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1521717/docs#introduction-the-versatility-of-a-key-building-block\]](https://www.benchchem.com/product/b1521717/docs#introduction-the-versatility-of-a-key-building-block)

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